Carassin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

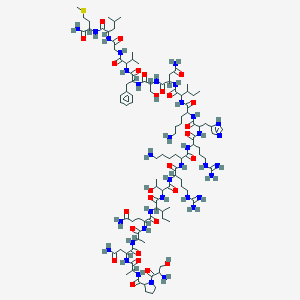

Carassin is a tachykinin-related peptide composed of twenty-one amino acids. It can be isolated from the brain of goldfish and exhibits moderate affinity for rat tachykinin binding sites . This compound has a molecular weight of 2367.77 and a molecular formula of C103H175N35O27S .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Carassin can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. Each amino acid is protected by a temporary protecting group to prevent unwanted reactions. The synthesis proceeds through cycles of deprotection, coupling, and washing until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified .

Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, which is automated to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product. The use of high-performance liquid chromatography (HPLC) is essential for the purification and quality control of the synthesized peptide .

Análisis De Reacciones Químicas

Types of Reactions: Carassin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form disulfide bonds between cysteine residues, which can stabilize its three-dimensional structure.

Reduction: Reduction of disulfide bonds can lead to the formation of free thiol groups, altering the peptide’s conformation and activity.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents under mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.

Substitution: Amino acid substitutions are typically performed during the SPPS process by incorporating different amino acids.

Major Products Formed:

Oxidized this compound: Formation of disulfide bonds.

Reduced this compound: Presence of free thiol groups.

Substituted this compound: Variants with different amino acid compositions.

Aplicaciones Científicas De Investigación

Carassin has several scientific research applications, including:

Chemistry: Used as a model peptide to study peptide synthesis, folding, and stability.

Biology: Investigated for its role in neurotransmission and its interaction with tachykinin receptors.

Medicine: Potential therapeutic applications in pain management and neurodegenerative diseases.

Mecanismo De Acción

Carassin exerts its effects by binding to tachykinin receptors, which are G-protein-coupled receptors involved in neurotransmission. Upon binding, this compound activates intracellular signaling pathways, leading to various physiological responses. The specific molecular targets and pathways involved include the activation of phospholipase C, resulting in the production of inositol trisphosphate and diacylglycerol, which in turn release calcium ions from intracellular stores and activate protein kinase C .

Comparación Con Compuestos Similares

Substance P: Another tachykinin peptide with a similar amino acid sequence and function.

Neurokinin A: A tachykinin peptide involved in smooth muscle contraction and neurotransmission.

Neurokinin B: A tachykinin peptide with roles in reproductive physiology and stress response.

Uniqueness of Carassin: this compound is unique due to its specific amino acid sequence and its moderate affinity for rat tachykinin binding sites. Its isolation from goldfish brain also distinguishes it from other tachykinin peptides, which are typically found in mammals .

Actividad Biológica

Carassin, known scientifically as a 21-amino acid tachykinin-related peptide, is primarily isolated from the brains of goldfish (Carassius auratus) and has garnered attention due to its diverse biological activities. This article explores the biological effects of this compound, including its neuropeptide functions, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique amino acid sequence, which contributes to its biological activity. The peptide's structure allows it to bind to tachykinin receptors, which are involved in various physiological processes.

| Property | Details |

|---|---|

| Chemical Formula | C₁₁H₁₅N₃O₁₃S |

| Molecular Weight | 307.32 g/mol |

| CAS Number | 133950-47-7 |

| Source | Isolated from goldfish brain |

1. Neurotransmission Modulation

This compound exhibits significant influence on neurotransmission. It interacts with tachykinin receptors (specifically NK1 and NK2) in the central nervous system, modulating pain perception, anxiety, and stress responses. Studies have shown that this compound can enhance synaptic transmission and promote neuroprotective effects in neuronal cultures.

2. Cardiovascular Effects

Research indicates that this compound may play a role in cardiovascular regulation. It has been observed to induce vasodilation in certain animal models, suggesting potential applications in managing hypertension and other cardiovascular disorders.

3. Immune Response

This compound has also been linked to immune modulation. It appears to influence cytokine production and may enhance the immune response during infections or inflammatory conditions, indicating its potential as an immunotherapeutic agent.

Case Study 1: Neuroprotective Effects

A study conducted on rat models demonstrated that this compound administration resulted in reduced neuronal apoptosis following ischemic injury. The peptide's ability to activate neuroprotective pathways was highlighted, suggesting its therapeutic potential for stroke victims.

Case Study 2: Cardiovascular Impact

In a controlled experiment involving hypertensive rats, this compound was administered intraperitoneally. Results showed a significant decrease in blood pressure and heart rate variability, indicating its efficacy as a cardiovascular agent.

The mechanisms through which this compound exerts its biological effects are primarily through receptor-mediated pathways:

- Tachykinin Receptor Activation : Binding to NK1 and NK2 receptors leads to downstream signaling cascades that affect cellular responses.

- Calcium Ion Mobilization : this compound induces calcium influx in target cells, which is critical for neurotransmitter release and muscle contraction.

- Cytokine Modulation : By influencing cytokine levels, this compound can alter immune responses and inflammation.

Propiedades

IUPAC Name |

N-[1-[[1-[[1-[[6-amino-1-[[1-[[1-[[6-amino-1-[[1-[[4-amino-1-[[1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]-2-[2-[[4-amino-2-[2-[[1-(2-amino-3-hydroxypropanoyl)pyrrolidine-2-carbonyl]amino]propanoylamino]-4-oxobutanoyl]amino]propanoylamino]pentanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C103H175N35O27S/c1-13-53(7)79(98(162)132-71(45-76(109)144)93(157)133-72(49-140)95(159)130-68(42-58-25-16-15-17-26-58)94(158)134-78(52(5)6)97(161)118-47-77(145)122-67(41-51(3)4)91(155)123-61(82(110)146)34-40-166-12)135-88(152)63(28-19-21-36-105)127-92(156)69(43-59-46-115-50-119-59)131-87(151)64(29-22-37-116-102(111)112)126-85(149)62(27-18-20-35-104)125-86(150)65(30-23-38-117-103(113)114)128-100(164)81(57(11)141)137-99(163)80(54(8)14-2)136-89(153)66(32-33-74(107)142)124-83(147)55(9)120-90(154)70(44-75(108)143)129-84(148)56(10)121-96(160)73-31-24-39-138(73)101(165)60(106)48-139/h15-17,25-26,46,50-57,60-73,78-81,139-141H,13-14,18-24,27-45,47-49,104-106H2,1-12H3,(H2,107,142)(H2,108,143)(H2,109,144)(H2,110,146)(H,115,119)(H,118,161)(H,120,154)(H,121,160)(H,122,145)(H,123,155)(H,124,147)(H,125,150)(H,126,149)(H,127,156)(H,128,164)(H,129,148)(H,130,159)(H,131,151)(H,132,162)(H,133,157)(H,134,158)(H,135,152)(H,136,153)(H,137,163)(H4,111,112,116)(H4,113,114,117) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXMDZQYTUMGZBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C103H175N35O27S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2367.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133950-47-7 |

Source

|

| Record name | Carassin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133950477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.